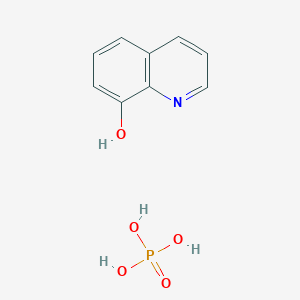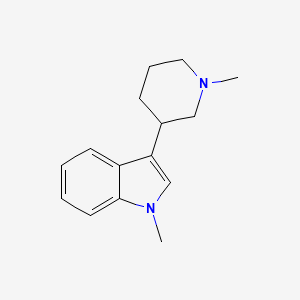
8-Quinolinol, phosphate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, phosphate (salt) is a derivative of 8-hydroxyquinoline, an organic compound derived from the heterocycle quinoline. This compound is known for its chelating properties, which make it useful in various applications, including analytical chemistry, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolinol, phosphate (salt) typically involves the reaction of 8-hydroxyquinoline with phosphoric acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt .
Industrial Production Methods: Industrial production of 8-quinolinol, phosphate (salt) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and crystallizers to handle large volumes of reactants and products. The purity of the final product is ensured through multiple stages of purification, including recrystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolinol, phosphate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinolin-8-one.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Quinolinol, phosphate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of disinfectants, deodorants, and antiseptics.
Wirkmechanismus
The mechanism of action of 8-quinolinol, phosphate (salt) involves its ability to chelate metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and anticancer effects. The compound can also act as an uncoupler of oxidative phosphorylation in mitochondria, affecting cellular respiration .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
8-Mercaptoquinoline: A thiol analogue with similar chelating properties
Uniqueness: 8-Quinolinol, phosphate (salt) is unique due to its phosphate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and industrial applications where solubility is a critical factor .
Eigenschaften
CAS-Nummer |
63716-67-6 |
|---|---|
Molekularformel |
C9H10NO5P |
Molekulargewicht |
243.15 g/mol |
IUPAC-Name |
phosphoric acid;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.H3O4P/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H3,1,2,3,4) |
InChI-Schlüssel |
QTLGWYAJVCWZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)

![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)



![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)


